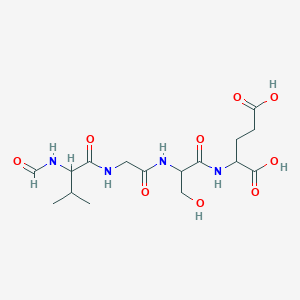

N-Formyl-val-gly-ser-glu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

75680-41-0 |

|---|---|

Molecular Formula |

C16H26N4O9 |

Molecular Weight |

418.40 g/mol |

IUPAC Name |

2-[[2-[[2-[(2-formamido-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C16H26N4O9/c1-8(2)13(18-7-22)15(27)17-5-11(23)19-10(6-21)14(26)20-9(16(28)29)3-4-12(24)25/h7-10,13,21H,3-6H2,1-2H3,(H,17,27)(H,18,22)(H,19,23)(H,20,26)(H,24,25)(H,28,29) |

InChI Key |

UQNZXXOXXUETEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC=O |

Origin of Product |

United States |

Significance of Peptides in Biological Regulation and Signaling

Peptides, short chains of amino acids, are fundamental to life, playing critical roles in a vast array of biological processes. longdom.orgajpbp.com They function as signaling molecules, hormones, neurotransmitters, and antimicrobial agents, participating in everything from cell-to-cell communication and immune responses to the regulation of gene expression and enzymatic activity. longdom.orgajpbp.commdpi.com Their diverse functions make them essential for maintaining homeostasis within an organism. Peptides can act as hormones, such as insulin (B600854) which regulates glucose metabolism, or as neuropeptides that modulate pain perception and mood. ajpbp.com Their ability to interact with specific receptors on cell surfaces allows them to trigger intracellular signaling cascades, making them key players in cellular communication. americanpeptidesociety.org This wide range of biological activities has also made peptides a significant focus in medical research and drug development. longdom.org

Biosynthesis, Metabolism, and Enzymatic Processing of N Formyl Val Gly Ser Glu

Putative Biosynthetic Pathways

The synthesis of N-Formyl-val-gly-ser-glu is not definitively elucidated in the scientific literature; however, based on its structure, two primary biosynthetic routes can be postulated: ribosomal synthesis followed by N-formylation, and non-ribosomal peptide synthesis.

Ribosomal Synthesis and N-Formylation Mechanisms

In bacteria, mitochondria, and chloroplasts, protein synthesis is initiated with an N-formylated methionine (fMet). wikipedia.orgnih.gov This process involves a specialized initiator tRNA, tRNAfMet, which is charged with methionine and subsequently formylated by the enzyme methionyl-tRNA formyltransferase. wikipedia.org The resulting fMet-tRNAfMet is then delivered to the ribosome to begin polypeptide elongation.

While the canonical start codon AUG dictates the incorporation of fMet, the synthesis of a peptide starting with N-formyl-valine would represent a deviation from this central mechanism. It is conceivable that under certain cellular conditions or in specific organisms, a similar machinery could exist for the formylation of a valine-charged tRNA. However, direct evidence for a ribosomal pathway initiating with N-formyl-valine is currently lacking. Post-translational formylation of a nascent peptide commencing with valine is another, though less common, possibility.

Non-Ribosomal Peptide Synthetase (NRPS) Involvement

A more plausible route for the synthesis of this compound is via Non-Ribosomal Peptide Synthetases (NRPSs). These large, modular enzyme complexes are found in bacteria and fungi and are responsible for the synthesis of a wide array of modified peptides, often with potent biological activities. nih.gov

NRPSs function as assembly lines, with each module responsible for the incorporation of a specific amino acid. nih.gov Crucially, NRPS modules can contain specialized domains that modify the peptide during its synthesis. This includes N-formylation, which is a known modification in NRPS-derived peptides. nih.govnih.gov For instance, the biosynthesis of the antibiotic linear gramicidin (B1672133) involves an initiation module of an NRPS that specifically activates L-valine and subsequently N-formylates it. nih.gov This provides a direct precedent for the synthesis of a peptide with an N-terminal N-formyl-valine residue via an NRPS-mediated pathway.

The modular nature of NRPSs would allow for the sequential addition of valine, glycine (B1666218), serine, and glutamic acid, with the formylation of the initial valine residue occurring on the enzyme complex before the full peptide is assembled and released. nih.govnih.gov

Precursor Molecules and Metabolic Intermediates

The biosynthesis of this compound is fundamentally dependent on the availability of its constituent precursor molecules. These include the four amino acids—valine, glycine, serine, and glutamic acid—and a donor for the formyl group. The metabolic origins of these precursors are well-established.

| Precursor Molecule | Metabolic Origin | Key Intermediates |

| Valine | Pyruvic acid | α-Ketoisovalerate |

| Glycine | Serine, Threonine, Glyoxylate | 3-Phosphoglycerate (via Serine) |

| Serine | 3-Phosphoglycerate (from glycolysis) | 3-Phosphohydroxypyruvate, 3-Phosphoserine |

| Glutamic Acid | α-Ketoglutarate (from Krebs cycle) | - |

| Formyl Group | Tetrahydrofolate (THF) metabolism | N¹⁰-Formyltetrahydrofolate (N¹⁰-fTHF) |

This table summarizes the primary metabolic pathways from which the precursor molecules for the synthesis of this compound are derived.

Valine is a branched-chain amino acid synthesized from pyruvate. wikipedia.org Serine biosynthesis begins with the glycolytic intermediate 3-phosphoglycerate. nih.govyoutube.com Glycine is primarily derived from serine in a reaction catalyzed by serine hydroxymethyltransferase. youtube.com Glutamic acid is produced by the amination of the Krebs cycle intermediate α-ketoglutarate. The formyl group is typically donated by N¹⁰-formyltetrahydrofolate (N¹⁰-fTHF), a key intermediate in one-carbon metabolism. nih.gov

Enzymatic Deformylation and Degradation Pathways

The catabolism of this compound likely proceeds in a stepwise manner, initiated by the removal of the N-terminal formyl group, followed by the proteolytic degradation of the resulting tetrapeptide.

Role of Peptide Deformylases (PDFs)

The initial and critical step in the degradation of N-formylated peptides is the removal of the formyl group, a reaction catalyzed by peptide deformylases (PDFs). nih.govnih.gov These metalloenzymes are essential in eubacteria and are also found in mitochondria and chloroplasts, where they cleave the formyl group from nascent polypeptide chains. wikipedia.org

While PDFs are most commonly associated with the deformylation of N-terminal methionine, studies have shown that they can act on other N-formylated amino acids as well, albeit with varying efficiency. nih.govnih.gov The substrate specificity of E. coli PDF, for example, has been shown to be influenced by the first few amino acids of the peptide chain, with a preference for bulky hydrophobic side chains at the position immediately following the formylated residue. nih.gov Although methionine is often the preferred residue, deformylation of peptides starting with other amino acids can occur. nih.gov It is therefore highly probable that a PDF would catalyze the deformylation of this compound to yield formate (B1220265) and the free tetrapeptide, Val-Gly-Ser-Glu.

Aminoacyl Hydrolases and Aminopeptidases in N-Formyl Peptide Catabolism

Once deformylated, the resulting tetrapeptide, Val-Gly-Ser-Glu, becomes a substrate for cellular peptidases. The degradation of this peptide is likely carried out by a combination of aminoacyl hydrolases and aminopeptidases, which sequentially cleave amino acids from the N-terminus. nih.gov

Aminopeptidases exhibit a broad range of specificities. For instance, methionine aminopeptidases (MetAPs), which typically remove the N-terminal methionine from proteins, show varying activity towards peptides with different penultimate amino acids. nih.gov While their primary role is in processing newly synthesized proteins, other cytosolic aminopeptidases would be responsible for the turnover of small peptides like Val-Gly-Ser-Glu. Leucine aminopeptidase (B13392206), for example, has broad specificity and can cleave various N-terminal amino acids, including valine. The subsequent peptide bonds would be cleaved by other peptidases until the constituent amino acids are released and can re-enter the cellular amino acid pool. The peptide backbone can also be susceptible to hydrolysis, particularly at certain amino acid residues, which can be influenced by pH. encyclopedia.pubresearchgate.net

The complete catabolism of this compound can be summarized in the following table:

| Step | Process | Enzyme Class | Substrate | Products |

| 1 | Deformylation | Peptide Deformylase (PDF) | This compound | Val-gly-ser-glu, Formate |

| 2 | N-terminal Valine cleavage | Aminopeptidase | Val-gly-ser-glu | Valine, Gly-ser-glu |

| 3 | N-terminal Glycine cleavage | Aminopeptidase/Dipeptidyl peptidase | Gly-ser-glu | Glycine, Ser-glu |

| 4 | Dipeptide cleavage | Dipeptidase | Ser-glu | Serine, Glutamic acid |

This table outlines the sequential enzymatic steps likely involved in the complete degradation of this compound.

Specificity of Enzymes for this compound and Related Analogues

The enzymatic processing of N-formylated peptides is a critical step in modulating their biological activity. The specificity of the enzymes involved determines which peptides are degraded and at what rate.

The primary enzyme responsible for the degradation of a wide range of N-acylated peptides is Acylamino acid-releasing enzyme (AARE) , also known as acyl-peptide hydrolase (APEH). researchgate.net AARE is a serine protease with broad substrate specificity, capable of cleaving N-terminally acetylated or formylated amino acids from peptides. researchgate.netnih.gov Its action on N-formylated peptides, although sometimes at a slower rate than on their acetylated counterparts, has been repeatedly demonstrated. nih.gov This broad specificity suggests that AARE is a likely candidate for the metabolic degradation of this compound.

In contrast, another class of enzymes, the f-Met aminopeptidases (fMAPs) , exhibit a much narrower substrate specificity. These enzymes are highly specific for N-formylmethionyl peptides and show no significant activity towards peptides with other N-terminal formylated amino acids such as N-formylalanine, N-formylvaline, N-formylleucine, N-formylarginine, or N-formylphenylalanine. This high degree of specificity makes it improbable that fMAPs are involved in the metabolism of this compound.

The table below summarizes the substrate specificity of these key enzymes.

| Enzyme | Substrate Specificity | Probable Action on this compound |

| Acylamino acid-releasing enzyme (AARE) | Broad specificity for N-acylated peptides, including those with N-terminal acetylated and formylated amino acids such as Ac-Ala, Ac-Met, and Ac-Ser. patsnap.com It can also act on formylated peptides. nih.gov | High |

| f-Met aminopeptidase (fMAP) | Highly specific for N-formylmethionyl and N-acylmethionyl peptides. No reported activity towards peptides starting with other N-formylated amino acids like f-Val. | Low to None |

Regulation of this compound Levels in Biological Milieu

The concentration and, consequently, the biological impact of this compound are tightly controlled by a balance between its synthesis and degradation. This regulation occurs at the level of the enzymes responsible for its formation (formyltransferases) and its breakdown (degradative enzymes).

Regulation of Formyltransferase Activity

The biosynthesis of N-formylated peptides is initiated by the action of formyltransferases. In bacteria and mitochondria, the well-characterized pathway involves methionyl-tRNA formyltransferase (MTF), which specifically formylates initiator methionyl-tRNA. nih.govmicrobialcell.comnih.gov The regulation of this enzyme is crucial for the initiation of protein synthesis in these systems.

However, the enzymatic machinery responsible for the formylation of peptides with N-terminal valine, such as this compound, is not well-documented. It is hypothesized that a novel formyltransferase with a broader substrate specificity may exist, or that a post-translational modification mechanism is at play. The regulation of such a putative enzyme would likely be linked to the cellular metabolic state and the availability of the formyl donor, 10-formyltetrahydrofolate (10-CHO-THF). The synthesis of 10-CHO-THF is itself a highly regulated process, interconnected with pathways of one-carbon metabolism.

Regulation of Degradative Enzyme Activity

The activity of degradative enzymes, particularly AARE, is a key factor in controlling the levels of this compound. The regulation of AARE activity can occur through several mechanisms:

Substrate Availability: The concentration of N-formylated peptides and other N-acylated substrates will directly influence the rate of their degradation by AARE.

Post-Translational Modifications: Like many enzymes, AARE activity could be modulated by post-translational modifications such as phosphorylation or acetylation, although specific regulatory modifications for AARE are not yet fully characterized. nih.govnih.gov

Cellular Localization: AARE has been found in the cytoplasm and nucleus, suggesting that its activity can be spatially regulated within the cell. nih.gov

Oxidative Stress: AARE is also implicated in the degradation of oxidized proteins. researchgate.net Conditions of high oxidative stress could therefore impact AARE activity and its availability to degrade N-formylated peptides.

Proteasomal Function: A link between AARE activity and the proteasome has been suggested, indicating a potential for coordinated regulation of protein degradation pathways. researchgate.net

The regulation of the biological milieu is also profoundly affected by the interaction of N-formylated peptides with their receptors, primarily the Formyl Peptide Receptors (FPRs) . nih.govnih.gov The signaling cascades initiated by FPR activation are subject to intricate regulation, which in turn influences the cellular response to this compound.

Key regulatory mechanisms of FPR signaling include:

Receptor Phosphorylation: Upon agonist binding, FPRs can be phosphorylated, leading to their desensitization and internalization, thereby terminating the signal. wikipedia.org

Arrestin Binding: Phosphorylated FPRs can recruit arrestins, which further promote desensitization and can also initiate novel signaling pathways. nih.govwikipedia.org

G-Protein Coupling: FPRs are G-protein coupled receptors, and the specific G-protein subunits activated (e.g., Gαi) determine the downstream signaling pathways, such as the activation of phospholipase C and MAP kinases. nih.govwikipedia.org

Receptor Expression Levels: The expression of FPRs on the cell surface can be upregulated by inflammatory stimuli, thereby amplifying the response to N-formylated peptides. nih.gov

This complex network of regulatory processes ensures that the biological response to this compound is tightly controlled and appropriate to the physiological context.

Chemotactic Activity and Leukocyte Modulation

This compound is recognized for its ability to attract and activate specific types of white blood cells, a process known as chemotaxis. This activity is crucial in the initial stages of an immune response, guiding leukocytes to sites of inflammation or infection.

Eosinophil Chemotaxis and Activation Studies

Research has demonstrated that this compound exhibits preferential chemotactic activity for eosinophils. tandfonline.com This tetrapeptide is a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A), which also includes the peptide Ala-Gly-Ser-Glu. tandfonline.com Studies using HL-60 human myeloid leukemia cells, which can be differentiated into eosinophil-like cells, have shown that these cells respond chemotactically to this compound. nih.gov This indicates that the ability to respond to this specific tetrapeptide is a characteristic feature of differentiated eosinophils. nih.gov

Furthermore, this compound has been shown to enhance the expression of complement receptors on human eosinophils. nih.gov Specifically, it dose-dependently increases the number of human eosinophils that form rosettes with complement-coated sheep erythrocytes (EAC3b). medchemexpress.com This suggests an activation of eosinophils beyond simple directed migration.

Differential Effects on Eosinophils Versus Neutrophils

A key aspect of this compound's biological profile is its differential effect on eosinophils compared to neutrophils. While it is a potent chemoattractant for eosinophils, its effect on neutrophils is less pronounced and can even be inhibitory under certain conditions. tandfonline.comnih.gov For instance, the valyl-ECF-A tetrapeptide has been observed to have an inhibitory effect on neutrophil superoxide (B77818) anion generation. nih.gov This selectivity is significant as it suggests a mechanism for the specific recruitment of eosinophils to inflammatory sites without a concurrent massive influx of neutrophils.

| Cell Type | Response to this compound |

| Eosinophils | - Potent chemotactic response tandfonline.com - Enhanced complement receptor expression nih.gov |

| Neutrophils | - Less pronounced chemotactic response tandfonline.com - Potential inhibition of superoxide generation nih.gov |

High-Dose Inhibition Phenomenon

A notable characteristic of the chemotactic response induced by this compound is the phenomenon of high-dose inhibition. tandfonline.com This means that as the concentration of the tetrapeptide increases beyond an optimal level, the chemotactic response of eosinophils decreases. This is a common feature shared with other chemotactic agents, including synthetic N-formyl methionyl peptides. tandfonline.com The underlying mechanism for this is thought to involve receptor desensitization or downregulation at high ligand concentrations, preventing sustained directional migration.

Involvement in Inflammatory and Immune Responses (Research Models)

The specific actions of this compound on leukocytes position it as a key mediator in various inflammatory and immune processes. Research models have been instrumental in elucidating its role in these complex biological events.

Role in Phagocytic Leukocyte Recruitment

N-formyl peptides, including this compound, play a crucial role in the recruitment of phagocytic leukocytes to sites of inflammation and infection. google.com These peptides are recognized by formyl peptide receptors (FPRs) on the surface of phagocytes. google.comnih.gov The interaction between the N-formyl peptide and its receptor initiates a signaling cascade that leads to directed cell movement. google.com This mechanism is fundamental to the innate immune response, enabling the rapid localization of phagocytic cells to areas where they are needed to engulf and destroy pathogens or cellular debris. google.comgu.se

Immune Cell Signaling Modulation

The binding of this compound to its receptor on immune cells triggers intracellular signaling pathways that modulate various cellular functions. Formyl peptide receptors are G protein-coupled receptors (GPCRs), and their activation can lead to a range of downstream effects. google.comnih.gov For instance, stimulation of FPRs can trigger classical GPCR signaling pathways. researchgate.net In the context of eosinophils, the binding of the valyl-tetrapeptide to its receptor is thought to involve both a hydrophobic binding site and an ionic domain, which are critical for activation and deactivation of the chemotactic response. tandfonline.com This modulation of immune cell signaling is central to orchestrating the appropriate type and magnitude of an inflammatory response.

Potential Interactions with Membrane Transport Systems

The ability of this compound to traverse cell membranes is critical to its biological activity. This section examines its relationship with peptide transport systems.

Inhibition of Peptide Transport (e.g., PepT1-mediated uptake)

Research indicates that the related tetrapeptide, Val-Gly-Ser-Glu, can inhibit the uptake of other substances by the peptide transporter PepT1. vt.edu PepT1 is a transporter responsible for the absorption of di- and tri-peptides in the intestine. nih.gov While most di- and tri-peptides can bind to PepT1, not all are transported, as uptake is dependent on specific structural features of the peptide. guidetopharmacology.org The expression of PepT1 can be upregulated in the colon under certain inflammatory conditions, potentially increasing the transport of bacterial-derived peptides. researchgate.net

The N-formyl group, present in this compound, is a characteristic of peptides of bacterial origin. The well-known bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a substrate for PepT1. researchgate.netnih.gov Given that Val-Gly-Ser-Glu shows inhibitory activity towards PepT1, it is plausible that the N-formylated version also interacts with this transporter, potentially acting as a competitive inhibitor or a substrate. vt.edu

Substrate Specificity Considerations for Transport

The specificity of peptide transporters like PepT1 is a key determinant of which molecules are absorbed. While PepT1 has a broad substrate range, the characteristics of the peptide, such as charge, size, and hydrophobicity, influence its transport efficiency. guidetopharmacology.org For instance, the N-terminal residue of a di-peptide has been shown to be a significant determinant of specificity for the bacterial homolog of PepT1, PepTSt. nih.gov

Peptide transporters are not limited to the intestines. Different transporters with varying substrate specificities are found in other tissues. rug.nlguidetopharmacology.org For example, the SLC15 family includes several peptide transporters with distinct tissue distributions and substrate preferences. guidetopharmacology.org The transport of peptides containing specific amino acids like glutamate (B1630785) is handled by various transporter systems. researchgate.net Therefore, the transport of this compound is likely not limited to a single transporter but may involve multiple systems depending on the tissue and cellular context.

Other Predicted or Observed Cellular Effects

Beyond its interaction with transport systems, this compound and its constituent parts can influence fundamental cellular processes.

Impact on Cellular Metabolism

The components of this compound—valine, glycine, serine, and glutamic acid—are all involved in central metabolic pathways. Serine and glycine are deeply integrated into one-carbon metabolism, which is crucial for the synthesis of nucleotides and other essential biomolecules. libretexts.orgmdpi.com Glutamine, closely related to glutamic acid, is a key source of carbon and nitrogen for anabolic processes in rapidly dividing cells. nih.gov

Studies on the related unformylated tetrapeptide, Val-Gly-Ser-Glu, have shown it can enhance superoxide anion generation in eosinophils, suggesting an impact on cellular oxidative metabolism. nih.gov Furthermore, stimulation of formyl peptide receptors, which recognize N-formylated peptides, has been linked to the redirection of glucose and glutamine into anabolic pathways in cancer cells. nih.gov This includes activation of the pentose (B10789219) phosphate (B84403) pathway and nucleotide synthesis. nih.gov

Influence on Protein Degradation Pathways (e.g., N-degron pathways)

The N-terminal residue of a protein can act as a signal for its degradation, a process governed by the N-degron pathway. pnas.org There are several distinct N-degron pathways, each recognizing different N-terminal amino acids or their modifications. pnas.orgnih.gov

The presence of an N-terminal formyl group is of particular significance. In bacteria and eukaryotic organelles, protein synthesis is initiated with N-formylmethionine (fMet). nih.govnih.gov This N-terminal fMet can act as a degradation signal, targeting the protein for destruction via the fMet/N-degron pathway. nih.govnih.gov While this pathway has been identified in eukaryotes, the specific components that recognize N-formylated proteins in mammals are still being investigated. nih.gov

The degradation of proteins is a highly regulated process involving ubiquitin ligases that recognize specific degradation signals (degrons). korea.ac.kr The cleavage of proteins by various proteases can expose new N-terminal residues, which may then be recognized by an N-degron pathway, leading to the degradation of the resulting protein fragment. nih.govkorea.ac.kr Therefore, this compound, as an N-formylated peptide, could potentially influence these complex protein degradation networks.

Historical Context of N Formyl Peptide Discovery and Early Research

The discovery of N-formylated peptides and their biological significance dates back to research on bacterial chemotaxis. Scientists observed that bacteria released substances that attracted phagocytic cells, a key component of the innate immune response. nih.gov In the 1970s, it was discovered that short peptides beginning with N-formylmethionine were potent chemoattractants for neutrophils. nih.gov This led to the hypothesis that these formylated peptides, characteristic of bacterial protein synthesis, were the signals that recruited immune cells to sites of infection. frontiersin.orgnih.gov Subsequent research led to the isolation and identification of chemotactic N-formylated peptides from E. coli culture supernatants. nih.gov These early findings were pivotal in establishing the concept of formyl peptide receptors (FPRs) on immune cells, which recognize these peptides and initiate an inflammatory response. nih.govfrontiersin.orgnih.gov

Receptor Interactions and Signal Transduction Pathways

Formyl Peptide Receptor (FPR) Family Interactions

The human FPR family consists of three members: FPR1, FPR2, and FPR3, which are pivotal in mediating immune responses to bacterial and mitochondrial-derived peptides. pnas.orgmdpi.comnih.gov These receptors are primarily expressed on phagocytic leukocytes and are involved in processes such as chemotaxis, degranulation, and the production of reactive oxygen species. mdpi.com

Direct binding affinity and specificity data for N-Formyl-val-gly-ser-glu to FPR1, FPR2, and FPR3 are not available in the current scientific literature. However, we can infer potential interactions based on the properties of its non-formylated analog, Val-Gly-Ser-Glu, and the established roles of N-formylation in ligand recognition by FPRs.

The non-formylated tetrapeptide, Val-Gly-Ser-Glu, is a known component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). pnas.orgpnas.org It exhibits preferential chemotactic activity for eosinophils, with maximal activity observed at concentrations ranging from 0.1 to 1.0 nmol per chemotactic chamber. pnas.orgpnas.org This suggests that Val-Gly-Ser-Glu interacts with a specific receptor on eosinophils. nih.gov

The N-formyl group is a critical determinant for high-affinity binding to FPR1 and FPR2. mdpi.com The addition of an N-formyl group to a peptide can increase its potency by several orders of magnitude compared to its non-formylated counterpart. nih.gov Therefore, it is highly probable that this compound would exhibit a significantly higher affinity for FPR1 and FPR2 than Val-Gly-Ser-Glu.

FPR1 typically binds short N-formylated peptides with high affinity. mdpi.com In contrast, FPR2 often shows a lower affinity for some formyl peptides but can recognize a broader range of ligands, including longer peptides and non-formylated molecules. mdpi.com FPR3's ligand profile is the least characterized, but it is known to bind some non-formylated peptides. frontiersin.org

Based on these general principles, this compound would be expected to be a more potent agonist at FPR1 and FPR2 than its non-formylated version. Its interaction with FPR3 remains speculative.

The formation of a ligand-receptor complex is the initial step in signal transduction. For N-formylated peptides, this involves the insertion of the N-formyl group into a hydrophobic pocket within the receptor. acs.org The subsequent interactions between the peptide's amino acid side chains and the receptor's extracellular and transmembrane domains determine the stability and signaling output of the complex.

For the related ECF-A tetrapeptides, both the N-terminal and C-terminal residues are crucial for activity. pnas.orgpnas.org The hydrophobic N-terminal residue is thought to interact with a hydrophobic domain on the receptor, while the charged C-terminal residue is believed to initiate the cellular response. biosyn.com The internal Gly-Ser sequence provides critical spacing between these terminal residues. nih.govrupress.org

It is plausible that the this compound-receptor complex would follow a similar dynamic, with the N-formyl-valine moiety providing a strong initial binding anchor and the C-terminal glutamate (B1630785) contributing to receptor activation.

G Protein Coupling and Activation

FPRs are classical G protein-coupled receptors that primarily couple to the Gi family of G proteins. pnas.org This coupling is sensitive to pertussis toxin, which ADP-ribosylates the Gαi subunit, preventing its interaction with the receptor and thereby inhibiting downstream signaling. pnas.org

Upon agonist binding and G protein activation, the Gαi and Gβγ subunits dissociate and initiate multiple downstream signaling pathways. While specific data for this compound is absent, the general cascades initiated by FPR activation are well-documented. mdpi.com

These cascades typically involve the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). mdpi.com

The activation of FPRs leads to a variety of cellular responses critical for innate immunity. mdpi.com

Calcium Mobilization: The release of intracellular calcium is a rapid and transient event that acts as a second messenger to regulate numerous cellular processes, including enzyme activation and gene expression. mdpi.com

Oxidant Production: FPR activation in phagocytes leads to the assembly and activation of the NADPH oxidase complex, resulting in the production of superoxide (B77818) anions and other reactive oxygen species (ROS). mdpi.com This "oxidative burst" is a key mechanism for killing ingested pathogens.

Actin Polymerization: Reorganization of the actin cytoskeleton is essential for cell motility and chemotaxis. FPR signaling promotes actin polymerization, enabling cells to migrate along a chemoattractant gradient. nih.gov

Given that N-formylated peptides are potent activators of these pathways through FPRs, it is reasonable to hypothesize that this compound would also induce calcium mobilization, oxidant production, and actin polymerization in FPR-expressing cells.

Structure-Activity Relationships for Receptor Binding and Activation

The structure-activity relationship (SAR) of FPR ligands has been extensively studied, particularly for FPR1. As previously mentioned, the N-formyl group is a key feature for high potency. mdpi.comnih.gov

For the related ECF-A tetrapeptides, the following SAR has been observed:

The nature of the N-terminal amino acid influences potency, with hydrophobic residues like valine and alanine (B10760859) being effective. nih.govrupress.org

The C-terminal glutamate is critical for activity. pnas.orgpnas.org

The internal glycine (B1666218) is important for maintaining the correct spacing between the N- and C-termini. nih.govrupress.org

The table below summarizes the chemotactic activity of Val-Gly-Ser-Glu and related peptides for human eosinophils, illustrating these structure-activity principles.

| Peptide | Peak Chemotactic Activity Concentration | Relative Potency |

| Val-Gly-Ser-Glu | 3 x 10⁻⁸ M to 10⁻⁶ M | High |

| Ala-Gly-Ser-Glu | 3 x 10⁻⁸ M to 10⁻⁶ M | High |

| Leu-Gly-Ser-Glu | 10⁻⁸ M to 10⁻⁷ M | High |

| Phe-Gly-Ser-Glu | 10⁻⁴ M | Low |

| Data derived from studies on Eosinophil Chemotactic Factor of Anaphylaxis tetrapeptides. nih.govrupress.org |

Based on these findings, the N-formylation of Val-Gly-Ser-Glu would likely enhance its potency as an FPR agonist, making it a more powerful chemoattractant than its non-formylated counterpart.

Role of the N-Formyl Group in Receptor Recognition

The N-formyl group is of paramount importance for the recognition of this compound by formyl peptide receptors. aai.org This chemical moiety is a key structural determinant for high-affinity binding and potent activation of FPRs, particularly FPR1 and FPR2. mdpi.comnih.gov The formyl group, a remnant of protein synthesis in bacteria and mitochondria, acts as a molecular pattern that is recognized by the host's immune system. aai.orgnih.gov

The interaction between the N-formyl group and the receptor is highly specific. Cryo-electron microscopy studies of FPR1 have revealed a dedicated binding pocket for the formyl group. researchgate.net Key amino acid residues within the receptor, such as Arginine (Arg) at position 201 and 205, and Aspartate (Asp) at position 106, form hydrogen bonds and electrostatic interactions with the formyl group's oxygen atom. researchgate.net This interaction is crucial for stabilizing the ligand in the binding pocket and inducing the conformational changes in the receptor necessary for signal transduction. researchgate.net Removal of the N-formyl group from a peptide ligand can dramatically reduce its potency, in some cases by over 100-fold, underscoring the critical role of this group in receptor activation. nih.gov While non-formylated peptides can sometimes activate FPRs, they typically require much higher concentrations. nih.gov

Table 1: Key Receptor Residues in N-Formyl Group Recognition

| Receptor Residue | Position | Type of Interaction with N-Formyl Group |

|---|---|---|

| Arginine (Arg) | 201 (in FPR1) | Hydrogen bonding, Electrostatic attraction |

| Arginine (Arg) | 205 (in FPR1) | Hydrogen bonding |

| Aspartate (Asp) | 106 (in FPR1) | Hydrogen bond formation |

Contribution of Individual Amino Acid Residues (Val, Gly, Ser, Glu) to Ligand Efficacy

Valine (Val): As a hydrophobic amino acid, the isopropyl side chain of valine likely interacts with a hydrophobic pocket within the formyl peptide receptor. nih.gov This type of interaction is a common feature in ligand-receptor binding and contributes to the stability of the complex.

Glycine (Gly): Glycine is the smallest amino acid and lacks a side chain, which provides significant conformational flexibility to the peptide backbone. aai.org This flexibility can be crucial for allowing the peptide to adopt the optimal conformation required for fitting into the receptor's binding site.

Serine (Ser): The hydroxyl group on the side chain of serine makes it a polar amino acid. This allows for the formation of hydrogen bonds with corresponding residues in the receptor binding pocket. mun.ca Such interactions can enhance the binding affinity and contribute to the specificity of the ligand.

Glutamic acid (Glu): Glutamic acid possesses a negatively charged carboxylate group at physiological pH. mun.ca This negative charge can engage in ionic interactions with positively charged amino acid residues, such as lysine (B10760008) or arginine, within the receptor. nih.gov However, studies on FPR2 have indicated that peptides with negative charges at their C-termini may exhibit weaker binding. nih.gov The precise effect of the glutamic acid residue in this compound would depend on the specific topology of the binding pocket of the interacting FPR.

Table 2: Properties and Potential Contributions of Amino Acid Residues in this compound

| Amino Acid | Abbreviation | Property | Potential Contribution to Receptor Interaction |

|---|---|---|---|

| Valine | Val, V | Hydrophobic | Interacts with hydrophobic pockets in the receptor |

| Glycine | Gly, G | Small, Flexible | Allows for conformational flexibility of the peptide |

| Serine | Ser, S | Polar, Hydrophilic | Forms hydrogen bonds with the receptor |

| Glutamic acid | Glu, E | Acidic, Negatively Charged | Participates in ionic interactions with the receptor |

Conformational Requirements for Receptor Agonism

The sequence of amino acids dictates the preferred secondary and tertiary structure of the peptide. The flexibility afforded by the glycine residue, combined with the specific interactions of the valine, serine, and glutamic acid side chains, will influence the final conformation that the peptide adopts within the receptor's binding pocket. Studies have shown that different ligands can stabilize distinct active conformations of the same receptor, leading to biased agonism, where different signaling pathways are preferentially activated. physiology.orgpnas.org The specific conformation adopted by this compound upon binding to an FPR will therefore determine the nature and magnitude of the cellular response. The length of the peptide is also a factor, with some FPRs like FPR2 showing a preference for longer peptides. aai.org

Structural Characterization and Conformational Analysis

Spectroscopic Studies

Spectroscopic methods are instrumental in probing the structure of peptides in solution, providing insights into the average conformations and secondary structural elements that exist under near-physiological conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.govresearchgate.net For a peptide such as N-Formyl-val-gly-ser-glu, a combination of one-dimensional and multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY/ROESY) would be employed to gain a detailed conformational picture. researchgate.net

The analysis hinges on several key NMR parameters:

Chemical Shifts (δ): The precise resonance frequency of each nucleus (¹H, ¹³C, ¹⁵N) is highly sensitive to its local electronic environment, which is in turn dictated by the peptide's conformation. nih.gov Deviations from random coil values can indicate the presence of stable secondary structures. For instance, the N-formyl group at the N-terminus would directly influence the chemical shifts of the Valine residue. ripublication.comnih.gov

Coupling Constants (J): The through-bond coupling constants, particularly the ³J(HN,Hα) coupling, provide information about the backbone dihedral angle φ.

Nuclear Overhauser Effect (NOE): The NOE is a through-space effect observed between protons that are close to each other (typically < 5 Å), regardless of whether they are close in the primary sequence. The pattern of NOEs is crucial for determining the peptide's fold, identifying, for example, contacts between residues that define a turn. researchgate.net

Temperature Coefficients (Δδ/ΔT): The change in the chemical shift of an amide proton (NH) with temperature can distinguish between solvent-exposed and internally-located, hydrogen-bonded protons. ripublication.com A small temperature coefficient suggests that the NH group is involved in an intramolecular hydrogen bond, a key feature of stable structures like β-turns. ripublication.com

While specific data for this compound is not present in the surveyed literature, the table below illustrates the type of ¹H NMR chemical shift data that would be analyzed.

| Residue | Proton | Typical Chemical Shift Range (ppm) in Peptides |

|---|---|---|

| Formyl | CHO | ~8.0 - 8.5 |

| Val | NH | ~7.8 - 8.8 |

| Hα | ~3.9 - 4.5 | |

| Hβ/Hγ | ~0.8 - 2.2 | |

| Gly | NH | ~8.0 - 9.0 |

| Hα | ~3.8 - 4.2 | |

| Ser | NH | ~8.0 - 9.0 |

| Hα | ~4.2 - 4.8 | |

| Hβ | ~3.7 - 4.0 | |

| Glu | NH | ~8.0 - 9.0 |

| Hα | ~4.1 - 4.7 | |

| Hβ/Hγ | ~1.9 - 2.5 |

Note: Data represents typical ranges for amino acids in peptides and is for illustrative purposes. Actual values for this compound would be determined experimentally. uzh.chchemrxiv.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is particularly sensitive to the regular, repeating arrangements of peptide backbones found in secondary structures. nih.gov For this compound, CD would provide an estimate of the average percentage of α-helix, β-sheet, β-turn, and unordered (random coil) conformations present in the solution. nih.govmarquette.edu

Given its short length, this tetrapeptide is unlikely to form stable α-helices or extensive β-sheets. It is more probable that its structure is a dynamic equilibrium of various β-turn types and unordered conformations. researchgate.net The CD spectrum would be a composite of the signals from these co-existing structures. Deconvolution algorithms can be applied to the experimental spectrum to estimate the fractional contribution of each structural type. researchgate.net

| Secondary Structure | Characteristic CD Signal (Wavelength, nm) |

|---|---|

| α-Helix | Strong positive band ~192 nm, two strong negative bands ~208 and ~222 nm |

| β-Sheet | Positive band ~195-200 nm, negative band ~215-220 nm |

| β-Turn | Variable; often a weak negative band ~220-230 nm and a positive band ~200-210 nm |

| Unordered/Random Coil | Strong negative band ~195-200 nm, weak positive or near-zero ellipticity >210 nm |

Note: The table provides generalized characteristics of CD spectra for different secondary structures. The spectrum of a short peptide is a population-weighted average of all contributing conformations. nih.govjascoinc.com

Crystallographic Studies of N-Formyl Peptides and Analogs

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline solid state. While no crystal structure for this compound has been reported, extensive crystallographic work on other N-formylated peptides, such as analogs of N-formyl-methionyl-leucyl-phenylalanine (fMLP), offers valuable precedents. nih.govpsu.eduiucr.org

These studies reveal that short N-formylated peptides often adopt one of two general conformations in the solid state:

Extended Conformations: The peptide backbone is stretched out, resembling a strand in a β-sheet. nih.gov This conformation is often stabilized by intermolecular hydrogen bonds within the crystal lattice.

Folded/Turn Conformations: The peptide backbone folds back on itself, frequently forming a β-turn or γ-turn. psu.edu These turns are stabilized by intramolecular hydrogen bonds, such as a C=O···H-N bond between the residue at position i and the residue at position i+2 (γ-turn) or i+3 (β-turn). psu.edu

The specific conformation adopted depends on the amino acid sequence, the crystallization conditions, and intermolecular packing forces. A crystallographic study of this compound would yield precise coordinates for each atom, defining bond lengths, bond angles, and the critical backbone (φ, ψ) and side-chain (χ) torsion angles that describe its shape.

| Parameter | Description | Example Value (from an fMLP analog) |

|---|---|---|

| Space Group | Describes the crystal's symmetry | P2₁2₁2₁ |

| φ (phi) | Backbone torsion angle (C'-N-Cα-C') | -87° |

| ψ (psi) | Backbone torsion angle (N-Cα-C'-N) | 126° |

| ω (omega) | Peptide bond torsion angle (Cα-C'-N-Cα) | 172° (trans) |

| Hydrogen Bonds | Key intramolecular stabilizing interactions | C=O(i)···H-N(i+3) |

Note: This table illustrates the type of data obtained from a crystallographic study, using example values from an analogous peptide for context. researchgate.net

Theoretical and Computational Conformational Analysis

Computational methods are essential for exploring the vast number of possible conformations a flexible molecule like a tetrapeptide can adopt. These theoretical approaches complement experimental data by providing a detailed energetic and dynamic view of the peptide's conformational landscape. iupac.org

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. plos.org For this compound, an MD simulation would typically involve placing a model of the peptide in a simulated box of water molecules and calculating the forces between all atoms using a classical force field. rsc.org By integrating Newton's laws of motion, the simulation tracks the trajectory of every atom over a period of nanoseconds to microseconds. nih.gov

MD simulations can:

Explore the conformational space accessible to the peptide at a given temperature. plos.org

Identify the most stable and frequently visited conformations.

Analyze the dynamics of intramolecular hydrogen bonds.

Study the interaction of the peptide with solvent molecules.

Provide a dynamic model that can be refined against experimental data from NMR. acs.org

The results of an MD simulation are often analyzed by clustering the trajectories to identify representative structures and by calculating properties like root-mean-square deviation (RMSD) to assess structural stability. nih.gov

| Simulation Parameter | Typical Value/Choice | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms. |

| Solvent Model | TIP3P, SPC/E | Explicitly models the surrounding water molecules. |

| Simulation Time | 100 ns - 5 µs | Determines the extent of conformational sampling. |

| Ensemble | NPT (constant Number, Pressure, Temperature) | Simulates conditions relevant to laboratory experiments. |

| Analysis | RMSD, RMSF, Clustering, H-bond analysis | Quantifies stability, flexibility, and dominant structures. |

Note: This table outlines typical parameters and analyses for an MD simulation of a peptide. rsc.orgnih.gov

Quantum chemical (QC) calculations, often using methods like Density Functional Theory (DFT), provide a more fundamental description of molecular structure and energy by solving approximations to the Schrödinger equation. ethernet.edu.et While computationally intensive, QC methods are used to create a conformational potential energy surface (PES) for a peptide or its fragments. researchsquare.comresearchgate.net

A PES is a map of the molecule's energy as a function of its geometry, typically defined by one or more torsion angles (e.g., φ and ψ). researchgate.net By systematically rotating bonds and calculating the energy at each point, a landscape of energy wells (stable conformers) and barriers (transition states) is generated. researchsquare.com

For this compound, QC calculations would be invaluable for:

Accurately determining the relative energies of different β-turn types or extended structures.

Investigating the influence of the N-formyl group and the different side chains on backbone conformational preferences.

Calculating properties like NMR chemical shifts for specific, optimized geometries to compare with experimental data. nih.govnih.gov

These calculations provide a static, gas-phase or continuum solvent view of the peptide's intrinsic conformational preferences, which serves as a crucial foundation for interpreting experimental data and parameterizing the less computationally expensive force fields used in MD simulations. nih.gov

Ligand-Receptor Docking and Binding Site Analysis

Computational modeling, particularly molecular docking and binding site analysis, serves as a powerful tool to elucidate the interactions between a ligand and its receptor at the atomic level. For this compound, while specific docking studies are not extensively detailed in publicly available literature, its structural characteristics as an N-formylated peptide allow for an informed analysis of its probable interactions with its target receptors, primarily the formyl peptide receptor (FPR) family. nih.gov

N-formylated peptides, such as the well-studied N-formyl-methionyl-leucyl-phenylalanine (fMLF), are known to be potent agonists for FPRs, a class of G protein-coupled receptors involved in chemotaxis and the innate immune response. nih.govnih.gov The N-formyl group is a critical determinant for binding and activation of these receptors; peptides lacking this modification show significantly reduced potency. nih.gov The binding of these peptides is thought to initiate a conformational change in the receptor, leading to the activation of intracellular signaling pathways. nih.gov

Receptor Binding Pocket and Key Interactions

Studies on the binding of various N-formylated peptides to FPRs have revealed a generalized model of interaction. The binding pocket is typically hydrophobic, accommodating the side chains of the peptide's amino acid residues. nih.gov For this compound, the interaction with an FPR, such as FPR1 or FPR2/ALX, would likely involve a series of hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

In the case of this compound, the individual amino acid residues would play distinct roles in the binding process, as detailed in the table below.

| Residue Position | Amino Acid | Side Chain Property | Potential Interaction Role in Receptor Binding |

| 1 | N-Formyl-Valine | Hydrophobic | The N-formyl group is essential for receptor recognition and activation, likely forming key hydrogen bonds. The valine side chain would engage in hydrophobic interactions within the binding pocket. |

| 2 | Glycine (B1666218) | Neutral, Apolar | Provides conformational flexibility to the peptide backbone, allowing it to adopt an optimal conformation for binding within the receptor pocket. |

| 3 | Serine | Polar, Uncharged | The hydroxyl group of the serine side chain could form hydrogen bonds with polar residues or water molecules in the binding site, contributing to binding affinity. |

| 4 | Glutamic Acid | Acidic, Negatively Charged | The carboxyl group of the glutamic acid side chain is likely to form strong electrostatic interactions or salt bridges with positively charged residues (e.g., Lysine (B10760008), Arginine) in the receptor. researchgate.net |

Molecular Docking Simulation Insights

While specific docking energy values for this compound are not available, molecular docking studies on similar umami and bioactive peptides interacting with their receptors provide a framework for what to expect. researchgate.net These studies consistently highlight the importance of hydrogen bonds and electrostatic interactions, with key residues such as Serine, Glutamic acid, Histidine, and Aspartic acid in the receptor playing a significant role. researchgate.net It is inferred that all peptides readily bind with Ser, Glu, His, and Asp residues in the T1R3 receptor through hydrogen bonds and electrostatic interactions. researchgate.net

A hypothetical docking of this compound into an FPR would likely show the following key interactions, which are summarized in the table below.

| Interacting Residue in Peptide | Type of Interaction | Probable Interacting Residue/Region in FPR |

| N-formyl group | Hydrogen Bond | Polar residues (e.g., Arg, Asn) in the binding pocket |

| Valine side chain | Hydrophobic Interaction | Hydrophobic pocket of the receptor |

| Serine side chain | Hydrogen Bond | Polar residues at the binding site |

| Glutamic Acid side chain | Electrostatic Interaction/Salt Bridge | Positively charged residues (e.g., Lys, Arg) at the binding site |

It is important to note that the precise nature and energy of these interactions can only be confirmed through dedicated computational studies, including molecular dynamics simulations, which would also shed light on the conformational changes in both the ligand and the receptor upon binding. mdpi.combonvinlab.org

No Scientific Data Available for this compound

Extensive searches of scientific databases and literature have revealed no specific information on the chemical compound "this compound." As a result, it is not possible to generate a detailed scientific article on its molecular interactions and binding dynamics as requested.

The constituent parts of the molecule have been noted in separate contexts. The tetrapeptide, Val-Gly-Ser-Glu, is recognized as an Eosinophil Chemotactic Factor-A (ECF-A), a substance that attracts eosinophils, a type of white blood cell. Additionally, the N-formylated dipeptide, N-Formyl-val-gly, has been identified in studies related to nonribosomal peptide synthesis. However, no research appears to have been published on the combined N-formylated tetrapeptide, "this compound."

Without any available data on its interactions with enzymes, transport proteins, cell membranes, or nucleic acids, a scientifically accurate and informative article on "this compound" cannot be constructed. The required sections on enzyme substrate recognition, catalytic mechanisms, interactions with transport proteins, membrane permeability, and interactions with nucleic acids are entirely dependent on the existence of such research.

Therefore, the generation of the requested article is not feasible due to the absence of the subject compound in the current scientific literature.

Molecular Interactions and Binding Dynamics

Chelation and Metal Ion Binding Properties

The tetrapeptide N-Formyl-val-gly-ser-glu possesses several functional groups that can participate in the coordination of metal ions, making it a potential chelating agent. The specific binding properties are dictated by the constituent amino acid residues—valine, glycine (B1666218), serine, and glutamic acid—as well as the N-terminal formyl group and the peptide backbone. While direct experimental studies on the metal binding of this specific tetrapeptide are not extensively documented in publicly available literature, its potential can be inferred from the known coordination chemistry of its components.

The primary sites for metal ion interaction within this compound are the side chains of glutamic acid and serine, the N-terminal formyl group, and the amide bonds of the peptide backbone. acs.orgnih.govresearchgate.netiucr.orgniscpr.res.inamericanpeptidesociety.orgbritannica.com

Detailed Research Findings

Research on similar peptides and individual amino acids provides insights into the potential metal-binding capabilities of this compound.

The glutamic acid residue, with its carboxyl side chain, is a significant contributor to metal chelation. acs.orgamericanpeptidesociety.orgbritannica.com The carboxyl group can act as a potent metal ligand, forming ionic bonds with metal cations. britannica.com Studies on proteins that bind metal ions frequently identify aspartate and glutamate (B1630785) side chains as key components of metal-binding sites. britannica.com The coordination can involve a single carboxylate oxygen or both, leading to bidentate chelation. The longer side chain of glutamic acid, compared to aspartic acid, can influence the geometry of the resulting metal complex, potentially leading to distorted coordination structures. nih.gov Computational studies on glutamic acid have shown its versatility as a ligand for various transition metal cations due to its two carboxylic groups and flexible side chain. acs.org

The serine residue, with its hydroxyl side chain, offers another potential coordination site. nih.govnih.govasm.orgrsc.org While generally a weaker ligand than the carboxyl group of glutamate, the hydroxyl group can participate in metal binding, particularly in concert with other stronger ligands within the peptide. americanpeptidesociety.org In some metalloproteins, a serine residue is crucial for determining the selectivity for certain monovalent metal ions. nih.govnih.govasm.org However, under physiological conditions, the hydroxyl group of serine is less likely to deprotonate and form strong coordinate bonds compared to the carboxyl group of glutamic acid. rsc.org

The N-terminal formyl group and the peptide backbone itself present additional coordination possibilities. The carbonyl oxygen of the formyl group and the amide carbonyls of the peptide backbone can act as Lewis bases, donating lone pair electrons to a metal cation. researchgate.netniscpr.res.in The mechanism of some metalloenzymes, such as peptide deformylases, involves the coordination of a metal ion to the N-formyl group of their peptide substrates. researchgate.netnih.gov This interaction facilitates the catalytic removal of the formyl group.

Data Tables

The following tables summarize the potential metal ion coordination sites within this compound and list metal ions known to interact with the functional groups present in the peptide, based on general knowledge of amino acid and peptide coordination chemistry.

Table 1: Potential Metal Ion Coordination Sites in this compound

| Functional Group | Location in Peptide | Potential for Metal Binding |

| N-Formyl Group | N-terminus | The carbonyl oxygen can coordinate with metal ions. researchgate.netniscpr.res.in |

| Valine Side Chain | Residue 1 | The non-polar isobutyl side chain is generally not involved in direct metal chelation. |

| Glycine | Residue 2 | The simple hydrogen side chain does not directly participate in coordination. |

| Serine Side Chain | Residue 3 | The hydroxyl group can coordinate with some metal ions. nih.govrsc.org |

| Glutamic Acid Side Chain | Residue 4 | The carboxyl group is a strong ligand for a wide range of metal ions. acs.orgnih.govbritannica.com |

| Peptide Backbone | Throughout | The carbonyl oxygen atoms of the amide bonds can participate in metal coordination. niscpr.res.in |

Table 2: Metal Ions with Known Affinity for Functional Groups Present in this compound

| Metal Ion | Interacting Functional Group(s) |

| Copper (Cu²⁺) | Glutamic acid (carboxyl), Serine (hydroxyl), Peptide backbone nih.govresearchgate.net |

| Zinc (Zn²⁺) | Glutamic acid (carboxyl), Serine (hydroxyl), N-Formyl group researchgate.netnih.govresearchgate.net |

| Iron (Fe²⁺/Fe³⁺) | Glutamic acid (carboxyl), N-Formyl group researchgate.net |

| Nickel (Ni²⁺) | Glutamic acid (carboxyl), N-Formyl group researchgate.net |

| Cobalt (Co²⁺) | Glutamic acid (carboxyl) |

| Manganese (Mn²⁺) | Glutamic acid (carboxyl), N-Formyl group researchgate.net |

| Calcium (Ca²⁺) | Glutamic acid (carboxyl) researchgate.net |

| Magnesium (Mg²⁺) | Glutamic acid (carboxyl) |

Synthetic Methodologies and Derivatization Strategies for Research Applications

Solid-Phase Peptide Synthesis (SPPS) of N-Formyl-val-gly-ser-gluresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, offering a streamlined and often automated process for building peptide chains. nii.ac.jppeptide.com The general principle involves assembling the peptide sequence step-by-step while one end is anchored to an insoluble polymer resin. peptide.com20.210.105 This method simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration after each step. nii.ac.jpmdpi.com

For N-Formyl-val-gly-ser-glu, the synthesis begins by attaching the C-terminal amino acid, glutamic acid (Glu), to the resin. The subsequent amino acids—serine (Ser), glycine (B1666218) (Gly), and valine (Val)—are added sequentially. After the complete tetrapeptide (Val-Gly-Ser-Glu-resin) is assembled, the final step is the formylation of the N-terminal amino group of valine before the peptide is cleaved from the resin. researchgate.net

Purification and Characterization of Synthetic Products

Following synthesis and cleavage from the resin, the crude peptide product contains the desired molecule along with various byproducts from incomplete reactions or side reactions. Therefore, rigorous purification and characterization are mandatory.

Purification: The standard method for purifying synthetic peptides is reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on differences in hydrophobicity, yielding a product with high purity. mdpi.comnih.gov

Characterization: The identity and purity of the final product are confirmed using several analytical techniques.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS are used to verify that the molecular weight of the synthesized peptide matches the calculated theoretical mass of this compound. mdpi.comnih.gov

Amino Acid Analysis: This method confirms the correct ratio and composition of the constituent amino acids (Val, Gly, Ser, Glu) after acid hydrolysis of the peptide. nih.govtandfonline.com

Solution-Phase Synthesis Approaches

Solution-phase synthesis, also known as liquid-phase synthesis, is the classical method for peptide construction. acs.orgnih.gov In this approach, the coupling reactions and deprotection steps are performed in a suitable solvent system. Unlike SPPS, the intermediate peptides are isolated and purified after each step, which can be laborious and time-consuming. qyaobio.commdpi.com While SPPS has largely superseded it for routine synthesis, solution-phase methods remain valuable, particularly for large-scale production or for synthesizing complex or modified peptides where a solid support might interfere. nii.ac.jpmdpi.com The synthesis of a tetrapeptide like this compound in solution would involve a stepwise elongation of the peptide chain with careful control of coupling reagents and removal of protecting groups at each stage. acs.orgnih.gov

Chemoenzymatic Synthesis Methods

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. nih.govnih.gov This method typically uses enzymes, such as proteases (e.g., papain, chymotrypsin) or lipases, to form peptide bonds under mild conditions. nih.govinternationalscholarsjournals.com The primary advantages of CEPS are its high stereospecificity, which eliminates the risk of racemization, and the reduced need for side-chain protecting groups. qyaobio.comnih.govinternationalscholarsjournals.com However, optimizing reaction conditions (e.g., pH, temperature, solvent) can be challenging, and the enzyme's tendency to catalyze the reverse reaction (hydrolysis) must be carefully managed. nih.govnih.gov This approach is particularly useful for specific ligations or for incorporating sensitive moieties into a peptide chain.

| Synthesis Method | Core Principle | Key Advantages | Key Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly on an insoluble resin support. | Ease of purification, automation, speed. | High consumption of reagents and solvents. |

| Solution-Phase Synthesis | Reactions occur in a solvent; intermediates are isolated. | Scalability, suitable for complex modifications. | Laborious, requires purification at each step. |

| Chemoenzymatic Synthesis | Enzymes catalyze peptide bond formation. | High stereospecificity (no racemization), mild conditions. | Requires optimization of enzyme conditions, potential for hydrolysis. |

Synthesis of Labeled Analogues for Research (e.g., Fluorescent, Isotopic)organic-chemistry.org

To study the biological interactions and pathways of this compound, researchers often require labeled versions of the peptide.

Fluorescent Labeling: A fluorescent dye can be covalently attached to the peptide, enabling its detection and quantification in various biological assays, such as fluorescence microscopy or flow cytometry. all-chemistry.combiosyn.com The label can be attached to the N-terminus (before formylation) or to a reactive side chain, such as the carboxyl group of glutamic acid. all-chemistry.combiosyntan.de The choice of dye depends on the specific experimental requirements, such as excitation and emission wavelengths. biosyn.com

Isotopic Labeling: This technique involves incorporating stable, heavy isotopes (e.g., ¹³C, ¹⁵N) into one or more of the amino acid residues during synthesis. innovagen.com For example, a version of the peptide could be synthesized using valine containing ¹³C atoms. The resulting isotopically labeled peptide is chemically identical to its natural counterpart but has a higher molecular weight. innovagen.com This mass difference allows it to be used as a highly accurate internal standard for quantification in mass spectrometry-based experiments. innovagen.com

Derivatization for Enhanced Detection or Specific Research Applicationsresearchgate.netmonash.edu

Derivatization involves chemically modifying the peptide to alter its properties for a specific purpose. This can be done to improve its analytical characteristics or to create analogues for structure-activity relationship (SAR) studies. tandfonline.com

For analytical purposes, derivatization can enhance the performance of a peptide in techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netscience.gov Attaching a chemical group can improve chromatographic separation or increase the ionization efficiency of the peptide, leading to higher detection sensitivity. researchgate.netresearchgate.net

For functional research, specific parts of the this compound peptide can be modified to probe their importance in biological activity. For instance, creating analogues where one amino acid is substituted or modified helps to identify the key residues responsible for receptor binding and activation. tandfonline.com Studies on related peptides have used such derivatization and analogue synthesis to map the functional domains of the molecule required for its chemotactic effect. tandfonline.com

| Label/Modification | Type | Purpose/Application | Example |

| Fluorescent Dye | Labeling | Visualization and tracking in biological systems (e.g., microscopy, FACS). all-chemistry.com | Attaching FITC or Texas Red to the peptide. biosyn.com |

| Stable Isotope | Labeling | Quantitative analysis by mass spectrometry (used as an internal standard). innovagen.com | Synthesizing the peptide with ¹³C and ¹⁵N-labeled valine. |

| Chemical Group | Derivatization | Enhanced analytical detection (e.g., improved ionization in MS). researchgate.net | Derivatizing the carboxyl group of glutamic acid. |

| Analogue Synthesis | Derivatization | Structure-activity relationship (SAR) studies to probe biological function. tandfonline.com | Synthesizing related tripeptides like Val-Gly-Ser to test for receptor competition. tandfonline.com |

Analytical and Detection Strategies in Academic Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the definitive identification and quantification of N-Formyl-val-gly-ser-glu in complex samples. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection of minute quantities of the peptide even in intricate biological matrices. bioanalysis-zone.comresearchgate.net The process involves a liquid chromatography system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) instrument, which separates the peptide from other components in the sample based on its physicochemical properties. nih.gov The separated peptide then enters a mass spectrometer, where it is ionized, fragmented, and detected.

For quantification, the triple quadrupole mass spectrometer is often operated in multiple reaction monitoring (MRM) mode. nih.gov This approach involves selecting a specific precursor ion (the molecular ion of this compound) and then monitoring for a specific, characteristic fragment ion produced after collision-induced dissociation. This high degree of specificity minimizes interference and allows for accurate measurement. nih.gov

| Parameter | Description | Relevance for this compound |

| Chromatography | Separation of the peptide from matrix components. | Typically Reversed-Phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile (B52724) gradient containing an acid like formic acid. dshs-koeln.de |

| Ionization Source | Generation of gas-phase ions from the eluted peptide. | Electrospray Ionization (ESI) is commonly used for peptides, often in positive ion mode. dshs-koeln.de |

| Mass Analyzer | Separation of ions based on their mass-to-charge ratio (m/z). | Triple quadrupole (QqQ) for targeted quantification (MRM); high-resolution instruments like Orbitrap or TOF for identification. bioanalysis-zone.com |

| Detection Mode | Monitoring of specific ion transitions for quantification. | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor → fragment ion transition. nih.gov |

Analyzing this compound in biological matrices such as plasma, urine, or cell culture media presents significant challenges due to the high abundance of interfering substances like proteins, lipids, and salts. nih.gov These substances can suppress the ionization of the target peptide, an issue known as the matrix effect, leading to inaccurate quantification. researchgate.net Therefore, robust sample preparation is a critical first step in method development.

Common strategies to mitigate matrix effects and enrich the sample for the target peptide include:

Protein Precipitation: Organic solvents like acetonitrile or methanol (B129727) are used to denature and precipitate the majority of proteins, leaving smaller peptides like this compound in the supernatant. nih.gov

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively bind the peptide of interest while contaminants are washed away. The purified peptide is then eluted with a different solvent for LC-MS/MS analysis. This is a highly effective method for sample cleanup and concentration.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.

Once a clean sample is obtained, chromatographic conditions are optimized to achieve good peak shape and separation from any remaining interferences. This involves adjusting the mobile phase composition, gradient elution profile, and column temperature. dshs-koeln.de Finally, mass spectrometer parameters, including ionization source settings and collision energies for fragmentation, are fine-tuned to maximize the signal for the specific MRM transition of this compound. dshs-koeln.de

A significant analytical challenge is the differentiation of isomers—molecules that have the same chemical formula and mass but different structural arrangements. For a peptide like this compound, potential isomers could include sequence isomers (e.g., N-Formyl-gly-val-ser-glu) or structural isomers involving the glutamic acid residue (α-glutamyl vs. γ-glutamyl linkage). Since these isomers have identical masses, they cannot be distinguished by mass spectrometry alone. nih.gov

Chromatographic separation is therefore essential. The high resolving power of UPLC systems can often separate isomers that differ slightly in their physicochemical properties, such as hydrophobicity or shape, resulting in different retention times. nih.gov Specialized chromatographic techniques like hydrophilic interaction chromatography (HILIC) have proven effective for separating peptides with subtle differences, such as α- and γ-linked glutamyl isomers. researchgate.net

For particularly challenging separations, ion mobility spectrometry (IMS) coupled with MS provides an additional dimension of separation. nih.gov IMS separates ions in the gas phase based on their size, shape, and charge. Isomers with different three-dimensional structures will have different drift times through the ion mobility cell, allowing for their differentiation even if they co-elute from the LC column. scispace.comnsf.gov This combined LC-IMS-MS approach offers powerful capabilities for the unambiguous identification of specific peptide isomers in complex mixtures. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the purification and purity assessment of synthetic this compound. mtoz-biolabs.comnih.gov It is the primary method to ensure that a peptide sample is free from impurities that can arise during chemical synthesis. altabioscience.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. mtoz-biolabs.com In this method, the peptide is separated on a non-polar stationary phase (typically a C18-bonded silica (B1680970) column) using a polar mobile phase, usually a gradient of increasing acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA). nih.govaltabioscience.com

Purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. altabioscience.com Detection is typically performed by UV spectrophotometry at a wavelength of approximately 215 nm, where the peptide bond absorbs light. altabioscience.com This allows for the detection of all peptide-related species. Common impurities that can be identified and separated by HPLC include:

Truncated or deletion sequences.

Peptides with incomplete deprotection of amino acid side chains.

Byproducts from the synthesis and cleavage process. altabioscience.com

| HPLC Mode | Separation Principle | Application for this compound |

| Reversed-Phase (RP-HPLC) | Hydrophobicity | Primary method for purity analysis and purification. nih.gov |

| Ion-Exchange (IEX-HPLC) | Net Charge | Separation of peptides with different charge states, useful for removing charged impurities. nih.gov |

| Size-Exclusion (SEC-HPLC) | Molecular Size | Separation of the target peptide from larger or smaller impurities, such as polymers or single amino acids. nih.gov |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. CE offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. It is particularly well-suited for the analysis of charged molecules like peptides and can be an excellent complementary technique to HPLC. CE has been successfully applied to the separation of amino acids and various isomeric peptides, demonstrating its potential for resolving subtle structural differences, including those in glutamyl peptides.

Immunological Detection Methods (e.g., Specific Antibody Development for N-Formylated Peptides)

Immunological methods, such as the enzyme-linked immunosorbent assay (ELISA), offer a highly specific and sensitive approach for detecting and quantifying N-formylated peptides. nih.gov The development of these assays relies on the generation of antibodies that can specifically recognize and bind to the N-formyl group and the adjacent peptide sequence. While developing an antibody specific to the full this compound sequence is possible, broader-specificity antibodies that recognize the N-formyl-methionine group, a common feature of these peptides, have also been utilized. nih.gov

In a typical competitive ELISA format, a known amount of labeled peptide competes with the peptide in the sample for binding to a limited number of specific antibody sites. The signal generated is inversely proportional to the concentration of the peptide in the sample. Commercial ELISA kits are available for the general detection of N-formyl methionine peptides, which can be used to screen for their presence in biological fluids. nih.gov This approach provides a high-throughput method for sample analysis, though it may lack the absolute structural confirmation provided by mass spectrometry.

Spectrophotometric and Fluorometric Assays for Activity Measurement

To complement identification and quantification, it is crucial to measure the biological activity of this compound. Spectrophotometric and fluorometric assays are widely used for this purpose, as they can monitor the cellular responses elicited by the peptide. N-formylated peptides are known chemoattractants for immune cells like neutrophils, and their activity is often measured by their ability to induce chemotaxis and intracellular calcium mobilization. researchgate.netscienceopen.com

Chemotaxis Assays: These assays measure the directional migration of cells in response to a chemical gradient of the peptide. A common method is the Transwell assay, where cells are placed in an upper chamber and the peptide is placed in the lower chamber, separated by a porous membrane. After an incubation period, the number of cells that have migrated to the lower chamber is quantified, often by counting via flow cytometry or using a spectrophotometric viability assay. researchgate.netscienceopen.com

Calcium Flux Assays: N-formyl peptide receptors are G-protein coupled receptors that, upon activation, trigger a rapid increase in intracellular calcium concentration ([Ca²⁺]i). scienceopen.commdpi.com This response can be monitored in real-time using fluorescent calcium indicators (e.g., Fura-2, Fluo-4). Cells are loaded with the dye, and upon stimulation with this compound, the change in fluorescence intensity is measured with a fluorometer or a fluorescence microscope, providing a quantitative measure of receptor activation. researchgate.net